

# 2-Ethoxyisonicotinic Acid: A Comprehensive Characterization & Synthesis Guide

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## Compound of Interest

Compound Name: 2-Ethoxyisonicotinic acid

CAS No.: 91940-86-2

Cat. No.: B1583023

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## Executive Summary

**2-Ethoxyisonicotinic acid** (2-ethoxy-4-pyridinecarboxylic acid) is a critical heterocyclic building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and glucokinase activators.[1][2][3] Its structural integrity is defined by the electron-donating ethoxy group at the C2 position, which significantly alters the electrophilicity of the pyridine ring compared to its 2-chloro or unsubstituted analogs.[1][3]

This guide provides a definitive technical framework for the identification, synthesis, and spectroscopic validation of **2-ethoxyisonicotinic acid**. It moves beyond static data lists to explain the causality of spectral features, ensuring researchers can distinguish this molecule from common synthetic impurities like 2-chloroisonicotinic acid or ethyl 2-ethoxyisonicotinate.[1][3]

## Chemical Identity & Structural Analysis

Parameter	Detail
IUPAC Name	2-Ethoxypyridine-4-carboxylic acid
Common Synonyms	2-Ethoxyisonicotinic acid; 2-Ethoxy-4-picolinic acid
Molecular Formula	ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Molecular Weight	167.16 g/mol
Core Structure	Pyridine ring substituted with a carboxylic acid at C4 and an ethoxy group at C2.[1][2][3][4][5][6][7][8][9][10]
Key Functional Groups	Carboxylic Acid (Acidic), Pyridine Nitrogen (Basic/Nucleophilic), Ether (Donating).[3]

Structural Logic: The introduction of the ethoxy group at C2 exerts a mesomeric donating effect (+M), which increases electron density at the C3 and C5 positions relative to unsubstituted isonicotinic acid.[3] This shielding effect is a primary diagnostic marker in NMR spectroscopy, distinguishing it from the electron-deficient 2-chloro precursor.[1][3]

## Synthesis & Contextual Impurity Profiling

To accurately interpret spectroscopic data, one must understand the synthesis matrix.[3] The standard route involves a Nucleophilic Aromatic Substitution (

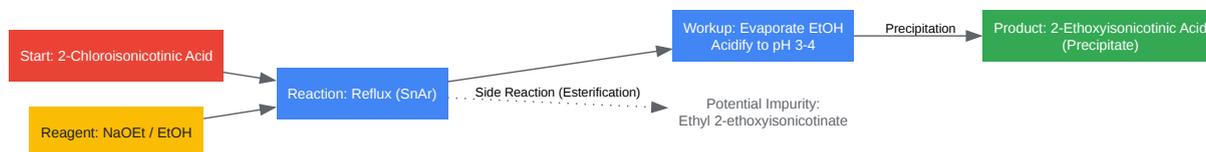
) of 2-chloroisonicotinic acid.[1][3]

Reaction Pathway:

[1][3]

Note: Prolonged reflux in ethanol with acid catalysis may lead to the formation of the ethyl ester (Ethyl 2-ethoxyisonicotinate), a common impurity.[1]

## Workflow Diagram: Synthesis & Isolation



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Figure 1: Synthesis workflow highlighting the critical acidification step required to isolate the free acid form.[1]

## Spectroscopic Characterization (The Core)

The following data represents the consensus spectroscopic signature for **2-ethoxyisonicotinic acid**.

### A. Nuclear Magnetic Resonance (

#### <sup>1</sup>H NMR)

Solvent: DMSO-d

(Standard for polar carboxylic acids)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
-COOH	13.0 - 13.8	Broad Singlet	1H	Acidic proton; typically broad due to hydrogen bonding/exchange. <a href="#">[1]</a> <a href="#">[3]</a>
H-6	8.25 - 8.35	Doublet ( Hz)	1H	Most deshielded ring proton due to proximity to Nitrogen. <a href="#">[1]</a> <a href="#">[3]</a>
H-5	7.35 - 7.45	Doublet ( Hz)	1H	Ortho to COOH; shielded relative to H-6. <a href="#">[1]</a> <a href="#">[3]</a>
H-3	7.10 - 7.20	Singlet	1H	Diagnostic Peak. Ortho to the ethoxy group. <a href="#">[1]</a> <a href="#">[3]</a> Significantly upfield shifted compared to 2-Cl analog due to +M effect of Oxygen. <a href="#">[1]</a> <a href="#">[3]</a>
-OCH -	4.30 - 4.40	Quartet ( Hz)	2H	Methylene of the ethoxy group. <a href="#">[3]</a>
-CH	1.30 - 1.38	Triplet ( Hz)	3H	Methyl of the ethoxy group. <a href="#">[3]</a>

#### Critical Analysis:

- Differentiation: In the starting material (2-chloroisonicotinic acid), the H-3 proton appears further downfield (typically >7.8 ppm) due to the inductive withdrawal of Chlorine.[\[1\]](#)[\[3\]](#) The

shift of H-3 to ~7.15 ppm confirms the successful substitution of Cl by OEt.[3]

- Coupling: H-3 appears as a singlet because it has no adjacent protons on the ring (isolated by the quaternary C2 and C4).[1][3] H-5 and H-6 show typical ortho-coupling (

Hz).[1][3]

## B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization)[3]

- Positive Mode (

):

- [M+H]

: m/z 168.1 (Base Peak)[3]

- [M+Na]

: m/z 190.1[1][3]

- Negative Mode (

):

- [M-H]

: m/z 166.1 (Deprotonated acid)[1][3]

Fragmentation Pattern (MS/MS):

- m/z 168

140: Loss of ethylene (

) via McLafferty-type rearrangement of the ethoxy group (characteristic of ethyl ethers).[3]

- m/z 140

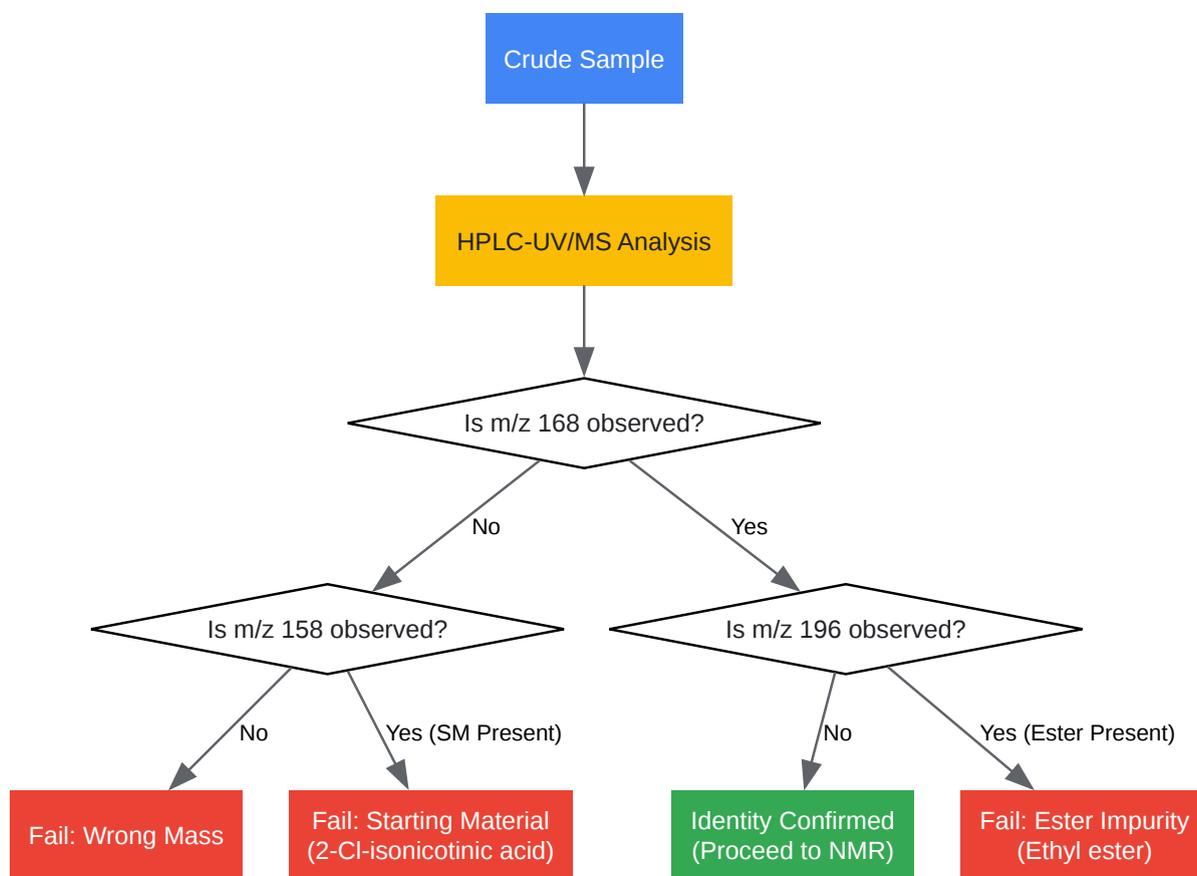
122: Loss of water (from carboxylic acid).[3]

### C. Infrared Spectroscopy (FT-IR)

Wavenumber (cm )	Assignment	Description
2500 - 3300	O-H Stretch	Broad, characteristic of carboxylic acid dimers.
1680 - 1720	C=O[1] Stretch	Strong carbonyl band from the carboxylic acid.[3]
1550 - 1600	C=N / C=C	Pyridine ring skeletal vibrations.
1200 - 1250	C-O Stretch	Aryl alkyl ether stretch (Ar-O-R).[1][3]

## Quality Control & Analytical Decision Tree

In a drug development context, ensuring the purity of this intermediate is paramount.[3] The following decision tree outlines the logic for validating the material.



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Figure 2: Analytical decision tree for impurity profiling.  $m/z$  158 corresponds to the 2-chloro precursor;  $m/z$  196 corresponds to the ethyl ester byproduct.[1]

## Experimental Protocols

### Protocol A: Analytical HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu\text{m}$ , 4.6 x 150 mm).[3]
- Mobile Phase A: 0.1% Formic Acid in Water.[3]
- Mobile Phase B: Acetonitrile.[3]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyridine absorption) and 220 nm (COOH absorption).[3]

- Retention Time Logic:
  - **2-Ethoxyisonicotinic acid**: Elutes earlier (more polar acid).[3]
  - Ethyl 2-ethoxyisonicotinate: Elutes later (non-polar ester).[3]

## Protocol B: Recrystallization (Purification)

If the NMR indicates the presence of the ethyl ester impurity (peaks at ~1.3 ppm and ~4.3 ppm integrating higher than expected, or extra sets of quartets):

- Dissolve crude solid in 10% NaOH (aq).[3] This hydrolyzes any ester back to the acid.[3]
- Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities.[3]
- Acidify the aqueous layer slowly with 1M HCl to pH 3–4.[3]
- Collect the white precipitate via filtration and dry under vacuum at 50°C.

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